(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
CAS No.: 1110767-01-5
Cat. No.: VC5343887
Molecular Formula: C13H12Cl2O4
Molecular Weight: 303.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1110767-01-5 |
|---|---|
| Molecular Formula | C13H12Cl2O4 |
| Molecular Weight | 303.14 |
| IUPAC Name | 3,5-dichloro-4-[(E)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid |
| Standard InChI | InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)/b7-4+ |
| Standard InChI Key | YHVIKIKTANFPCN-DAXSKMNVSA-N |
| SMILES | CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Basic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂Cl₂O₄ | |
| Molecular Weight | 303.14 g/mol | |
| CAS Number | 1110767-89-9, 1110767-01-5 | |
| InChI Code | 1S/C13H12Cl2O4/c1-3-19-13... | |
| SMILES | CCOC(=O)C(=CC1=C(C=C(... |
Structural and Electronic Characteristics
The molecule’s planar benzoic acid core is modified by electron-withdrawing chlorine atoms at positions 3 and 5, which enhance electrophilic reactivity and influence intermolecular interactions . The (E)-configured propenyl side chain introduces a conjugated π-system, potentially enabling charge delocalization and optical activity . The ethoxy group improves solubility in polar aprotic solvents, while the methyl-ketone moiety may participate in keto-enol tautomerism under specific conditions .
Synthesis and Manufacturing
Key Synthetic Pathways
The compound is synthesized via multi-step protocols, often starting from halogenated benzoic acid precursors. A representative route involves:
-
Friedel-Crafts Acylation: Introduction of the propenyl side chain using 3-ethoxy-2-methyl-3-oxopropanoyl chloride under acidic conditions .
-
Chlorination: Electrophilic aromatic substitution with chlorine gas or sulfonyl chloride derivatives to install the dichloro groups.
-
Stereochemical Control: Isolation of the (E)-isomer via fractional crystallization or chromatographic separation.
Critical Reaction Parameters
-
Catalysts: Trifluoroacetic acid (TFA) is employed to facilitate acylation .
-
Temperature: Reactions typically proceed at 50–80°C to balance kinetics and selectivity.
-
Yield: Reported yields range from 45% to 68%, with purity >95% after purification .
Industrial-Scale Production Challenges
Scalability is hindered by the need for precise stereochemical control and the hygroscopic nature of intermediates. Recent patents propose microwave-assisted synthesis to reduce reaction times and improve (E)-isomer selectivity .
Pharmaceutical Applications
Intermediate for Lusutrombopag Synthesis
The compound serves as a critical intermediate in manufacturing lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. Its dichloro and propenyl groups contribute to the final drug’s binding affinity and metabolic stability.
Aldose Reductase Inhibition
Patent JP2023171614A identifies derivatives of this compound as potent aldose reductase inhibitors, which are therapeutic candidates for diabetic complications like neuropathy and retinopathy . The chlorine atoms and conjugated system likely enhance enzyme binding via hydrophobic and π-π interactions .
Physicochemical Properties and Stability
Solubility and Partitioning
-
Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with surfactants or co-solvents .
-
LogP: 2.8 (indicating moderate lipophilicity).
Thermal and Oxidative Stability
The compound decomposes above 200°C, with oxidative susceptibility at the propenyl double bond . Storage under inert gas (N₂ or Ar) at −20°C is recommended .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume